Regioisomeric Differentiation: Pyridin-3-ylmethyl vs. Pyridin-4-ylmethyl Topological Polar Surface Area and Lipophilicity Comparison
The 3-pyridyl regioisomer (CAS 2173052-86-1) and the 4-pyridyl regioisomer (CAS 2173052-98-5) exhibit identical computed TPSA (62.3 Ų) and LogP (-0.3476) values, as well as identical H-bond acceptor (5), H-bond donor (1), and rotatable bond (2) counts . However, the 3-pyridyl nitrogen is positioned meta to the methylene linker, creating a distinct hydrogen-bond acceptor vector compared with the para-oriented 4-pyridyl nitrogen. This geometric difference, while not captured by scalar TPSA or LogP, is expected to produce regioisomer-dependent binding modes with biological targets, a principle well-established in medicinal chemistry [1].
| Evidence Dimension | Computational physicochemical properties & H-bond geometry |
|---|---|
| Target Compound Data | TPSA 62.3 Ų; LogP -0.3476; HBA 5; HBD 1; RotB 2; pyridine N at meta position |
| Comparator Or Baseline | 4-pyridyl regioisomer (CAS 2173052-98-5): TPSA 62.3 Ų; LogP -0.3476; HBA 5; HBD 1; RotB 2; pyridine N at para position |
| Quantified Difference | Scalar TPSA/LogP difference = 0; H-bond vector orientation differs (meta vs. para). No quantitative binding data available for direct comparison. |
| Conditions | Computed properties from Chemscene vendor datasheets; no experimental binding assay data available in public domain |
Why This Matters
For procurement decisions in SAR campaigns, the regioisomeric identity directly determines the spatial presentation of the hydrogen-bond acceptor, making the 3-pyridyl and 4-pyridyl analogs non-interchangeable despite identical bulk computed properties.
- [1] Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). Data-mining for sulfur and fluorine: an evaluation of pharmaceuticals to reveal opportunities for drug design and discovery. Journal of Medicinal Chemistry, 57(7), 2832–2842. DOI: 10.1021/jm401375q View Source
